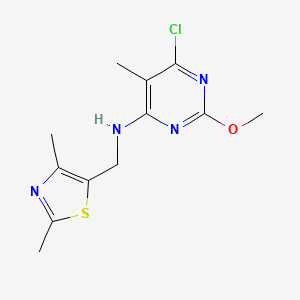
6-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxy-5-methylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxy-5-methylpyrimidin-4-amine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrimidine ring substituted with chloro, methoxy, and methyl groups, as well as a thiazole moiety.
Méthodes De Préparation
The synthesis of 6-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxy-5-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as chloroacetaldehyde and guanidine.
Substitution Reactions: The chloro, methoxy, and methyl groups are introduced through nucleophilic substitution reactions using reagents like sodium methoxide and methyl iodide.
Thiazole Ring Formation: The thiazole moiety is synthesized separately and then coupled with the pyrimidine core through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
6-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxy-5-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to 150°C. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxy-5-methylpyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is employed in biochemical assays to study enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Medicine: The compound has potential therapeutic applications, particularly as an inhibitor of specific enzymes involved in disease processes.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 6-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxy-5-methylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as a PDE10A inhibitor, the compound binds to the active site of the enzyme, preventing the hydrolysis of cyclic nucleotides like cAMP and cGMP . This inhibition leads to increased levels of these cyclic nucleotides, which can modulate various cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
6-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxy-5-methylpyrimidin-4-amine can be compared with other similar compounds, such as:
Pyrazolopyrimidine PDE10A Inhibitors: These compounds share a similar mechanism of action but differ in their chemical structure, often leading to variations in potency and selectivity.
Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir, exhibit diverse biological activities, including antimicrobial and antiviral properties.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a highly selective PDE10A inhibitor, making it a valuable tool in both research and therapeutic applications.
Propriétés
Formule moléculaire |
C12H15ClN4OS |
|---|---|
Poids moléculaire |
298.79 g/mol |
Nom IUPAC |
6-chloro-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2-methoxy-5-methylpyrimidin-4-amine |
InChI |
InChI=1S/C12H15ClN4OS/c1-6-10(13)16-12(18-4)17-11(6)14-5-9-7(2)15-8(3)19-9/h5H2,1-4H3,(H,14,16,17) |
Clé InChI |
HGPRNKHCQARVAK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(N=C1Cl)OC)NCC2=C(N=C(S2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


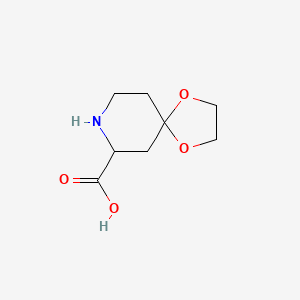
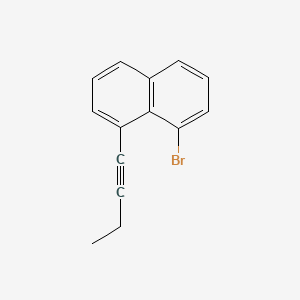
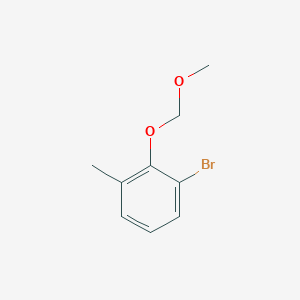

![Ethyl 4-chloro-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B13934804.png)

![Benzyl spiro[2.3]hexane-5-carboxylate](/img/structure/B13934810.png)


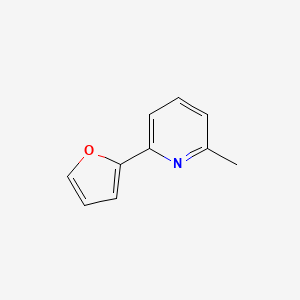
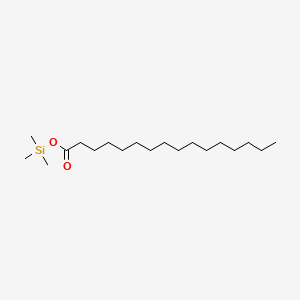

![4-[[5-(3-Nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13934863.png)
![6-nitro-9H-pyrido[3,4-b]indole](/img/structure/B13934878.png)
